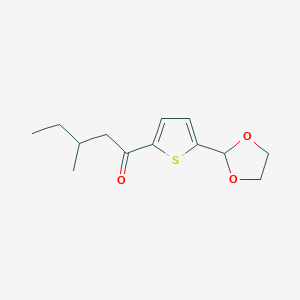

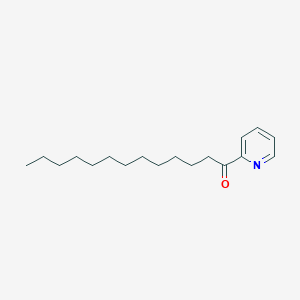

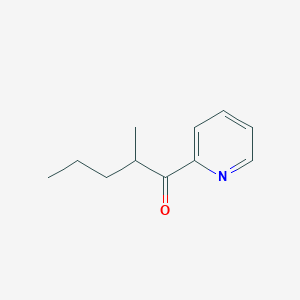

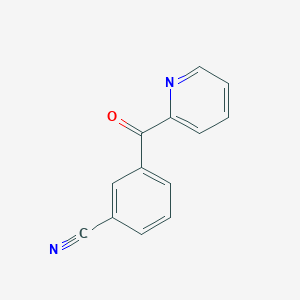

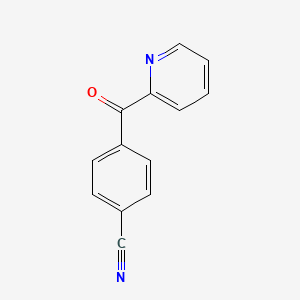

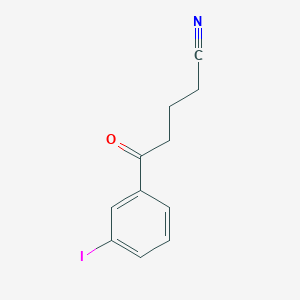

5-(3-Iodophenyl)-5-oxovaleronitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Iodophenyl)-5-oxovaleronitrile, also known as 5-IOPV, is an organic compound which has been used in various scientific research applications. It is a colorless, crystalline solid which is soluble in organic solvents, and is commonly used in the synthesis of other compounds. 5-IOPV is of particular interest to researchers due to its unique properties, which make it suitable for a variety of laboratory experiments.

Scientific Research Applications

Selective Continuous Flow Iodination

- The iodination of benzonitriles, including compounds similar to 5-(3-Iodophenyl)-5-oxovaleronitrile, has been studied under continuous flow conditions. This process is significant for the synthesis of iodinated aromatic compounds, which are crucial intermediates in many chemical syntheses (Dunn et al., 2018).

DNA Interaction and Antibacterial Activity

- Complexes with structures similar to this compound have shown DNA binding activity and potential antibacterial properties. This indicates possible applications in the development of new antimicrobial agents (Gajera et al., 2015).

Mitochondrial Oxidative Phosphorylation

- Certain benzonitriles, akin to this compound, have been examined for their ability to uncouple oxidative phosphorylation in mitochondria, suggesting potential applications in the study of cellular energy metabolism (Parker, 1965).

Synthesis of Radiolabeled Compounds

- The synthesis and characterization of radiolabeled compounds derived from this compound have been described, indicating their use in diagnostic imaging and research in nuclear medicine (Abbas et al., 1990).

Chemical Genetics for Anticancer Agents

- Research has been conducted using compounds structurally similar to this compound in the field of chemical genetics, particularly in identifying potential anticancer agents (Cai et al., 2006).

Catalytic Activity in Organic Synthesis

- The use of related compounds in the catalysis of organic reactions, such as cyclohexene oxidation, highlights their potential role in synthetic chemistry (Saka et al., 2013).

Synthesis of Organic Compounds

- The synthesis of difluoromethylene-containing compounds through reactions involving structures akin to this compound has been explored, which could have implications in the development of new materials (Yang et al., 2007).

Applications in Solid-State Lighting

- Silicon-based oxynitride and nitride phosphors, potentially utilizing similar iodinated compounds, have been investigated for their application in white light-emitting diodes (LEDs), indicating their role in advanced material sciences (Xie & Hirosaki, 2007).

Synthesis of Organic Catalysts

- Enantiomerically pure iodoarenes, similar to this compound, have been synthesized and applied in organic reactions, suggesting their utility in stereochemical control in synthesis (Farooq et al., 2010).

Photocytotoxic Oxovanadium(IV) Complexes

- Studies on oxovanadium(IV) complexes, related to this compound, reveal their potential in photo-induced DNA and protein cleavage, which could be significant in cancer research and photodynamic therapy (Sasmal et al., 2010).

properties

IUPAC Name |

5-(3-iodophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFPGDNZAWKIMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642249 |

Source

|

| Record name | 5-(3-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-94-7 |

Source

|

| Record name | 3-Iodo-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.